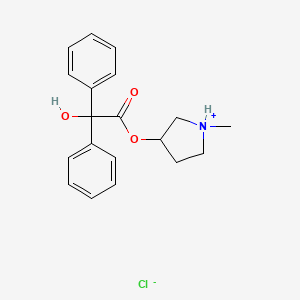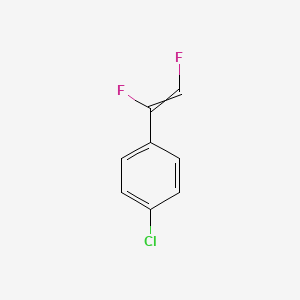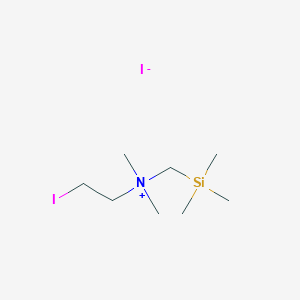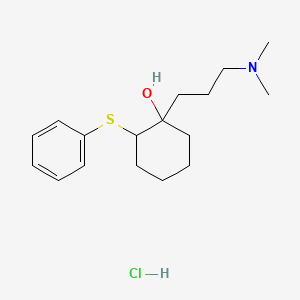
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a dimethylaminopropyl group and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanol ring and subsequent substitution reactions to introduce the dimethylaminopropyl and phenylthio groups. Common reagents used in these reactions include alkyl halides, thiophenols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminopropyl group can interact with amino acid residues in proteins, while the phenylthio group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanone
- 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexane
Uniqueness
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylaminopropyl and phenylthio groups allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
37457-09-3 |
|---|---|
Molekularformel |
C17H28ClNOS |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-2-phenylsulfanylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NOS.ClH/c1-18(2)14-8-13-17(19)12-7-6-11-16(17)20-15-9-4-3-5-10-15;/h3-5,9-10,16,19H,6-8,11-14H2,1-2H3;1H |
InChI-Schlüssel |
SBZBFDTZJCTDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(CCCCC1SC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
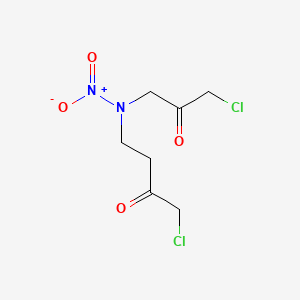

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
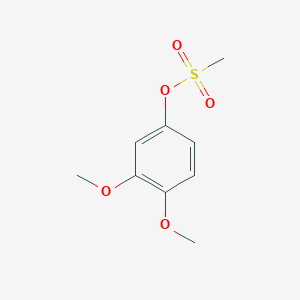
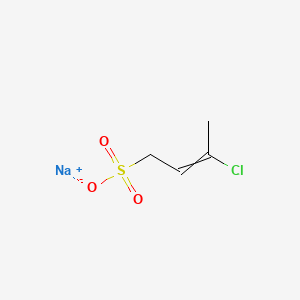
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
